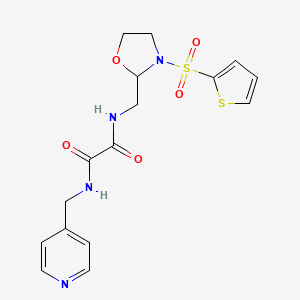![molecular formula C21H25NO3 B2690777 [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE CAS No. 379709-71-4](/img/structure/B2690777.png)
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with methyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group, forming different derivatives.
Wissenschaftliche Forschungsanwendungen
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Wirkmechanismus
The mechanism of action of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:
Mebrofenin: Used in diagnostic medicine, particularly in hepatobiliary imaging.
2,4,6-Trimethylphenylcarbamoyl derivatives: These compounds share structural similarities but differ in their functional groups and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-18(17-9-7-6-8-10-17)21(24)25-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-12,18H,5,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLNOFSEJURKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
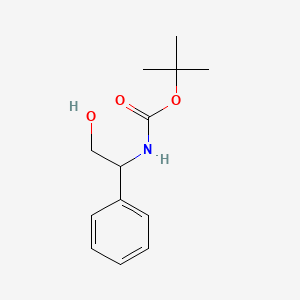
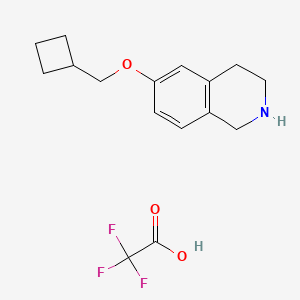
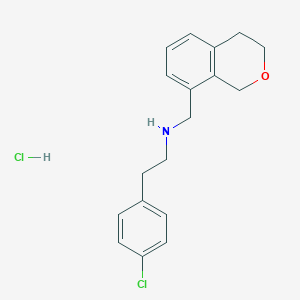
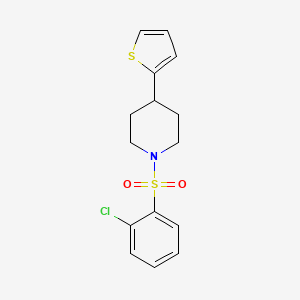
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)

![4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B2690710.png)
![2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B2690713.png)
![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)
